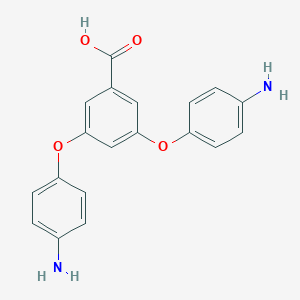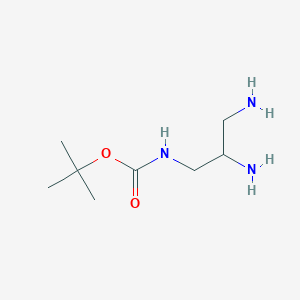![molecular formula C6H8N2OS B062856 N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide CAS No. 165668-07-5](/img/structure/B62856.png)
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide, also known as MTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTF is a thiazole derivative that has a wide range of applications, including in the field of medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide is not fully understood. However, studies have suggested that N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide may exert its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide may also exhibit its antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has been shown to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide on human health. N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has also been shown to exhibit low solubility in water, which may limit its potential applications in certain fields.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide in lab experiments is its potential to exhibit various biological activities. Additionally, N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide is relatively easy to synthesize and has a low cost. However, one limitation of using N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide in lab experiments is its low solubility in water, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the research and development of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide. One direction is to further investigate its potential as a drug molecule, particularly in the development of anticancer drugs and antibiotics. Another direction is to optimize the synthesis method to improve the yield of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide and reduce the cost of production. Additionally, further studies are needed to determine the long-term effects of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide on human health and its potential applications in other fields, such as material science and organic synthesis.
Synthesis Methods
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide can be synthesized through various methods, including the reaction of 2-bromo-4-methylthiazole with sodium hydride and formamide. Another method involves the reaction of 2-chloro-4-methylthiazole with sodium hydride and formamide. The yield of N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has various scientific research applications, including its potential use as a drug molecule. N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibiotics. N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide has also been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
properties
CAS RN |
165668-07-5 |
|---|---|
Product Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide |
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide |
InChI |
InChI=1S/C6H8N2OS/c1-5-3-10-6(8-5)2-7-4-9/h3-4H,2H2,1H3,(H,7,9) |
InChI Key |
HYSCZAQDZMTPOY-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)CNC=O |
Canonical SMILES |
CC1=CSC(=N1)CNC=O |
synonyms |
Formamide, N-[(4-methyl-2-thiazolyl)methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)







![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)